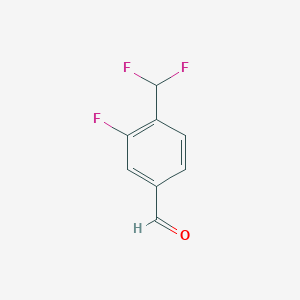

4-(Difluoromethyl)-3-fluorobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethyl)-3-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7-3-5(4-12)1-2-6(7)8(10)11/h1-4,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIKBKYQIGNSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)F)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 4 Difluoromethyl 3 Fluorobenzaldehyde

Direct Difluoromethylation Approaches

Direct difluoromethylation methods offer an efficient route to introduce the CHF₂ group onto an aromatic ring, often late in a synthetic sequence. These strategies can be broadly categorized into deoxyfluorination of formyl precursors, metal-catalyzed C-H functionalization, and radical-mediated reactions.

Deoxyfluorination of Formyl Precursors utilizing Sulfur Tetrafluoride-Derived Reagents

One of the most established methods for converting an aldehyde to a difluoromethyl group is through deoxyfluorination. This transformation is typically achieved using reagents derived from sulfur tetrafluoride (SF₄). Reagents such as diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for this purpose. cas.cn The reaction proceeds by the activation of the aldehyde carbonyl group by the fluorinating agent, followed by nucleophilic fluoride (B91410) attack and subsequent elimination to form the gem-difluoride.

While effective, traditional reagents like DAST can be thermally unstable. cas.cn More recent developments have introduced safer and more user-friendly reagents. For instance, a combination of tetramethylammonium (B1211777) fluoride (NMe₄F) and perfluorobutanesulfonyl fluoride (PBSF) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) has been shown to be effective for the deoxyfluorination of various (hetero)aryl aldehydes at room temperature. umich.eduumich.edu This system offers a milder alternative for substrates that may be sensitive to harsher conditions.

For the synthesis of 4-(difluoromethyl)-3-fluorobenzaldehyde, this strategy would involve the deoxyfluorination of a suitable precursor, 3-fluoro-4-formylbenzene. The choice of reagent would depend on the scale and the presence of other functional groups in the molecule.

Table 1: Comparison of Deoxyfluorination Reagents for Aldehydes

| Reagent System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| DAST | CH₂Cl₂, 0 °C to rt | Readily available | Thermally unstable |

| Deoxo-Fluor | CH₂Cl₂, rt | More thermally stable than DAST | Can be sluggish |

| NMe₄F / PBSF | THF, rt, 24 h | Mild conditions, good yields for electron-deficient substrates umich.edu | Requires stoichiometric reagents |

Metal-Catalyzed Carbon(sp²)–Hydrogen (C(sp²)-H) Difluoromethylation Methodologies (e.g., Palladium-catalyzed)

Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis, offering atom and step economy. Palladium-catalyzed C-H difluoromethylation has emerged as a viable method for introducing the CHF₂ group directly onto aromatic rings. labxing.comnih.gov These reactions often employ a directing group to achieve regioselectivity. In the context of synthesizing 4-(difluoromethyl)-3-fluorobenzaldehyde, a potential strategy could involve the palladium-catalyzed C-H difluoromethylation of 3-fluorobenzaldehyde. The aldehyde functionality itself, or a transiently installed directing group, could direct the palladium catalyst to the C4 position.

The catalytic cycle typically involves C-H activation to form a palladacycle, followed by reaction with a difluoromethyl source. Various difluoromethylating agents can be used in these reactions. This approach is particularly attractive as it avoids the pre-functionalization of the aromatic ring.

Radical-Mediated Difluoromethylation of Aromatic Systems

Radical-mediated pathways provide another avenue for the direct introduction of the difluoromethyl group onto aromatic systems. rsc.org These methods involve the generation of the difluoromethyl radical (•CHF₂) from a suitable precursor, which then adds to the aromatic ring. nih.govrsc.org A variety of reagents have been developed to generate the •CHF₂ radical under mild conditions, often initiated by photoredox catalysis or chemical oxidants. nih.govmdpi.com

For the synthesis of 4-(difluoromethyl)-3-fluorobenzaldehyde, a radical difluoromethylation of a 3-fluoro-substituted benzene (B151609) derivative could be envisioned. The regioselectivity of the radical addition would be governed by the electronic properties of the substituents on the aromatic ring. This method is advantageous for its tolerance of various functional groups and its applicability to complex molecules. rsc.org

Fluorine Introduction via Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzaldehyde (B42025) Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine into an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. core.ac.uk To synthesize 4-(difluoromethyl)-3-fluorobenzaldehyde via this route, a plausible precursor would be 3-chloro-4-(difluoromethyl)benzaldehyde. The difluoromethyl group at the para position and the aldehyde group, both being electron-withdrawing, would activate the C3 position towards nucleophilic attack by a fluoride source.

The reaction typically employs a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF), in a polar aprotic solvent like DMF or DMSO at elevated temperatures. nih.gov The efficiency of the reaction can be enhanced by the use of phase-transfer catalysts. The rate of SNAr reactions is dependent on the nature of the leaving group and the degree of activation of the aromatic ring. researchgate.net

Table 2: Key Factors in SNAr Fluorination

| Factor | Influence on Reaction | Example |

|---|---|---|

| Electron-withdrawing groups | Activate the ring towards nucleophilic attack core.ac.uk | Nitro, cyano, aldehyde, difluoromethyl groups |

| Leaving group | Rate is often F > Cl > Br > I for the rate-determining attack step | A better leaving group is more important in the second step |

| Fluoride source | Anhydrous conditions are crucial for reactivity researchgate.net | KF, CsF, anhydrous tetraalkylammonium fluorides researchgate.net |

Formylation Reactions in the Construction of Fluorinated Benzaldehyde Frameworks

Formylation reactions are essential for introducing the aldehyde group onto an aromatic ring. When combined with methods to introduce the fluorinated substituents, this approach provides a convergent route to the target molecule.

Reductive Carbonylation of Aryl Halides

Palladium-catalyzed reductive carbonylation of aryl halides offers a direct method to synthesize benzaldehydes. This reaction utilizes carbon monoxide as the carbonyl source and a reducing agent, such as a silane (B1218182) or hydrogen. For the synthesis of 4-(difluoromethyl)-3-fluorobenzaldehyde, a suitable precursor would be 1-bromo-4-(difluoromethyl)-3-fluorobenzene.

This precursor could be subjected to palladium-catalyzed carbonylation conditions to install the formyl group at the C1 position. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is generally tolerant of a wide range of functional groups, making it a versatile tool for the synthesis of substituted benzaldehydes. The availability of precursors like 4-bromo-1-(difluoromethyl)-2-fluorobenzene (B1272001) further supports the feasibility of this synthetic route. sigmaaldrich.com

Organometallic Approaches (e.g., Grignard-Based Formylation)

Organometallic pathways offer a powerful and versatile methodology for the introduction of a formyl group onto an aromatic ring. The Grignard-based formylation of a suitable precursor, such as 1-bromo-2-fluoro-4-(difluoromethyl)benzene, stands out as a primary strategy for the synthesis of 4-(difluoromethyl)-3-fluorobenzaldehyde. This approach hinges on the formation of a highly reactive organomagnesium intermediate (a Grignard reagent), which then undergoes nucleophilic attack on a formylating agent.

Once the Grignard reagent is formed, it is reacted with a suitable formylating agent. N,N-Dimethylformamide (DMF) is a commonly employed and efficient C1 electrophile for this purpose. The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield the desired 4-(difluoromethyl)-3-fluorobenzaldehyde.

| Step | Reactants | Reagents | Solvent | Key Conditions | Product |

| 1. Grignard Formation | 1-bromo-2-fluoro-4-(difluoromethyl)benzene | Magnesium (turnings) | Anhydrous THF | Inert atmosphere (e.g., Argon or Nitrogen), gentle heating to initiate | 2-fluoro-4-(difluoromethyl)phenylmagnesium bromide |

| 2. Formylation | 2-fluoro-4-(difluoromethyl)phenylmagnesium bromide | N,N-Dimethylformamide (DMF) | Anhydrous THF | Low temperature (e.g., 0 °C to -78 °C) during addition of DMF | Tetrahedral intermediate |

| 3. Workup | Tetrahedral intermediate | Aqueous acid (e.g., HCl, H₂SO₄) | - | Acidic quench | 4-(difluoromethyl)-3-fluorobenzaldehyde |

Chemo- and Regioselectivity Considerations in Multistep Synthetic Pathways to 4-(Difluoromethyl)-3-fluorobenzaldehyde

The successful synthesis of 4-(difluoromethyl)-3-fluorobenzaldehyde via a multistep pathway, such as the Grignard-based formylation, is critically dependent on controlling both chemo- and regioselectivity at various stages.

Chemoselectivity in the context of the Grignard reaction refers to the selective reaction of one functional group in the presence of others. In the formation of 2-fluoro-4-(difluoromethyl)phenylmagnesium bromide from 1-bromo-2-fluoro-4-(difluoromethyl)benzene, the key chemoselective challenge is the preferential reaction of the carbon-bromine bond over the carbon-fluorine bonds. The significantly lower bond energy of the C-Br bond compared to the C-F bond ensures this selectivity, making the formation of the Grignard reagent at the bromine-substituted position highly favorable.

Another chemoselectivity consideration arises if other reactive functional groups are present on the aromatic ring. The highly nucleophilic and basic nature of Grignard reagents means they will react with any acidic protons (e.g., from -OH, -NH₂, -COOH groups). Therefore, any such functional groups would need to be protected prior to the Grignard formation step and deprotected afterward, adding complexity to the synthetic route. The difluoromethyl group (-CHF₂) is generally stable under the conditions of Grignard reagent formation and subsequent formylation.

Regioselectivity pertains to the control of the position at which a reaction occurs. In the synthesis of the precursor, 1-bromo-2-fluoro-4-(difluoromethyl)benzene, regioselectivity is paramount. For instance, during the bromination of 1-fluoro-3-(difluoromethyl)benzene, the directing effects of the existing substituents will govern the position of the incoming bromine atom. The fluorine atom is an ortho-, para-director, while the difluoromethyl group is generally considered to be a meta-director and deactivating. The interplay of these electronic and steric effects must be carefully considered to achieve the desired 2-bromo isomer, which is the precursor to the target aldehyde via the described Grignard route. Misdirection of the bromine to other positions would lead to the formation of isomeric aldehydes upon formylation.

The following table summarizes the key selectivity considerations:

| Selectivity Type | Synthetic Step | Key Challenge | Controlling Factors | Desired Outcome |

| Chemoselectivity | Grignard Reagent Formation | Preferential reaction of C-Br over C-F bond. | Bond dissociation energies (C-Br << C-F). | Formation of 2-fluoro-4-(difluoromethyl)phenylmagnesium bromide. |

| Regioselectivity | Synthesis of Precursor (e.g., Bromination) | Introduction of the bromine atom at the correct position on the fluorodifluoromethylbenzene ring. | Directing effects of fluorine (ortho, para) and difluoromethyl (meta) groups. | Synthesis of 1-bromo-2-fluoro-4-(difluoromethyl)benzene. |

Reactivity and Transformation Pathways of 4 Difluoromethyl 3 Fluorobenzaldehyde

Aldehyde Functional Group Transformations

The aldehyde group is a versatile functional group that readily participates in a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

The aldehyde functional group in 4-(Difluoromethyl)-3-fluorobenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-(difluoromethyl)-3-fluorobenzoic acid. This transformation is a fundamental process in organic synthesis. Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. Common reagents for the oxidation of aromatic aldehydes include potassium permanganate (B83412) (KMnO₄) and chromic acid. orgsyn.org The reaction typically involves treating the aldehyde with the oxidizing agent in a suitable solvent system, followed by an acidic workup to yield the carboxylic acid.

Table 1: Reagents for Oxidation of Benzaldehydes

| Oxidizing Agent | Typical Conditions |

|---|---|

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heating |

| Chromic Acid (generated from CrO₃ or Na₂Cr₂O₇ in H₂SO₄) | Aqueous acetone (B3395972) or acetic acid |

This table presents common reagents for the oxidation of aldehydes to carboxylic acids.

The aldehyde group can be selectively reduced to a primary alcohol, yielding (4-(difluoromethyl)-3-fluorophenyl)methanol. This reduction is a common and high-yielding reaction. A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being a frequently used reagent due to its mildness and selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent. google.com

Table 2: Reagents for Selective Aldehyde Reduction

| Reducing Agent | Typical Solvents | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for aldehydes/ketones |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful, reduces most carbonyls |

This table outlines common reagents for the reduction of aldehydes to primary alcohols.

4-(Difluoromethyl)-3-fluorobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.org This reaction involves the nucleophilic attack of the amine on the aldehyde's carbonyl carbon, followed by the elimination of a water molecule. nih.gov The formation of the carbon-nitrogen double bond is typically reversible and can be driven to completion by removing water from the reaction mixture. The reaction can be catalyzed by either acid or base. Fluorinated benzaldehydes are common substrates in these reactions to create a variety of imine-containing compounds. nih.gov

General Reaction for Imine Formation: R-CHO + R'-NH₂ ⇌ R-CH=N-R' + H₂O

The aldehyde can be converted into an oxime by reacting it with hydroxylamine (B1172632) (NH₂OH) or its salt, hydroxylamine hydrochloride. researchgate.netresearchgate.net The resulting 4-(Difluoromethyl)-3-fluorobenzaldehyde oxime possesses a C=N-OH functional group. biosynth.comnih.gov

This oxime can be further functionalized to form oxime ester derivatives. This is typically achieved by reacting the oxime with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) (NEt₃) or pyridine. researchgate.netresearchgate.net This two-step process allows for the introduction of a wide variety of ester groups onto the oxime nitrogen, leading to the synthesis of diverse molecular structures with applications in fields like medicinal and agricultural chemistry. researchgate.netresearchgate.netnih.gov

Table 3: Synthesis of Oxime Esters from Aldehydes

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Oxime Formation | Aldehyde, Hydroxylamine Hydrochloride (NH₂OH·HCl), Base (e.g., Na₂CO₃) | Oxime |

This table summarizes the two-step synthetic pathway to oxime ester derivatives from an aldehyde.

Aromatic Ring Functionalization and Substitution Chemistry

The electronic nature of the aromatic ring in 4-(Difluoromethyl)-3-fluorobenzaldehyde is significantly influenced by the three substituents: the aldehyde group, the fluorine atom, and the difluoromethyl group. All three are electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.

The fluorine atom on the aromatic ring can potentially be displaced by a nucleophile through a nucleophilic aromatic substitution (SNAr) mechanism. rsc.orgresearchgate.net The presence of strong electron-withdrawing groups, such as the aldehyde and the difluoromethyl group, ortho and para to the fluorine atom can facilitate this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the substitution process. mdpi.com The feasibility and regioselectivity of such a substitution depend on the strength of the nucleophile and the reaction conditions. rsc.org Strong nucleophiles like alkoxides, thiolates, or amines could potentially replace the fluorine atom, providing a pathway to further functionalize the aromatic ring.

Cross-Coupling Reactions Involving Aromatic Moieties (e.g., from precursors or derivatives)

The aromatic scaffold of 4-(difluoromethyl)-3-fluorobenzaldehyde, or more commonly its halogenated precursors, serves as a versatile platform for carbon-carbon and carbon-heteroatom bond formation via transition metal-catalyzed cross-coupling reactions. These methodologies are fundamental in medicinal and materials chemistry for the construction of complex molecular architectures. The presence of the electron-withdrawing fluoro and difluoromethyl groups significantly influences the reactivity of the aromatic ring in these transformations.

Palladium-catalyzed reactions are particularly prominent for functionalizing aryl halides and pseudo-halides. rsc.org For instance, a precursor such as 1-bromo-4-(difluoromethyl)-3-fluorobenzene can readily participate in a variety of coupling protocols. The oxidative addition of the aryl-halide bond to a low-valent palladium(0) complex is a key step, which is generally feasible for aryl bromides and iodides. rsc.org Subsequent transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound) and reductive elimination yields the coupled product.

The Suzuki-Miyaura coupling, which utilizes arylboronic acids or esters, is a widely employed method. A hypothetical Suzuki coupling of a bromo-precursor with an arylboronic acid would yield a biaryl structure, demonstrating the utility of this approach for extending the carbon framework. Similarly, Stille coupling (with organostannanes), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes) represent viable pathways for introducing diverse functional groups onto the aromatic ring.

More recently, methods for the direct difluoromethylation of arylboronic acids have been developed. rsc.org This allows for the introduction of the crucial CF2H moiety at a late stage of a synthetic sequence. For example, a 3-fluoro-4-formylphenylboronic acid derivative could be subjected to a palladium-catalyzed reaction with a suitable difluorocarbene source to install the difluoromethyl group. rsc.org

The table below summarizes potential cross-coupling reactions applicable to precursors or derivatives of 4-(difluoromethyl)-3-fluorobenzaldehyde.

| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond | Example Precursor |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar'-B(OR)₂ | Pd(PPh₃)₄ | Ar-Ar' | 1-Bromo-4-(difluoromethyl)-3-fluorobenzene |

| Stille Coupling | Ar'-Sn(R)₃ | Pd(PPh₃)₄ | Ar-Ar' | 1-Iodo-4-(difluoromethyl)-3-fluorobenzene |

| Heck Coupling | Alkene | Pd(OAc)₂ | Ar-C=C | 1-Bromo-4-(difluoromethyl)-3-fluorobenzene |

| Sonogashira Coupling | Alkyne | PdCl₂(PPh₃)₂, CuI | Ar-C≡C | 1-Iodo-4-(difluoromethyl)-3-fluorobenzene |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd₂(dba)₃ | Ar-NR₂ | 1-Bromo-4-(difluoromethyl)-3-fluorobenzene |

Reactivity Modulations Induced by Difluoromethyl and Fluoro Substituents

Electronic Effects on Reaction Kinetics and Thermodynamics

The reactivity of 4-(difluoromethyl)-3-fluorobenzaldehyde is profoundly influenced by the electronic properties of its two fluorine-containing substituents. Both the fluoro (-F) and difluoromethyl (-CHF2) groups are strongly electron-withdrawing, primarily through the inductive effect (-I). This electronic pull has significant consequences for the kinetics and thermodynamics of reactions involving both the aldehyde functional group and the aromatic ring.

The aldehyde group's carbonyl carbon is inherently electrophilic. The presence of the -F and -CHF2 groups further depletes electron density from the aromatic ring and, by extension, from the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack. Consequently, reactions such as additions of organometallics, cyanide, or enolates are kinetically accelerated compared to those with unsubstituted benzaldehyde (B42025).

Thermodynamically, the electron-withdrawing nature of these substituents stabilizes the partial negative charge that develops on the carbonyl oxygen in the transition state of nucleophilic addition reactions. Studies on gas-phase proton transfer equilibria in substituted benzaldehydes have shown that halogen substituents lower the proton affinity of the molecule compared to benzaldehyde itself. psu.edursc.org This indicates a reduction in the basicity of the carbonyl oxygen, which correlates with its increased electrophilicity. psu.edursc.org The difluoromethyl group, while strongly electron-withdrawing, is considered to have a weaker effect than a trifluoromethyl (-CF3) group. rsc.org

The following table provides Hammett constants (σ), which quantify the electronic influence of substituents on a benzene (B151609) ring. Higher positive values indicate stronger electron-withdrawing character.

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Electronic Effect |

|---|---|---|---|

| -H | 0.00 | 0.00 | Neutral (Reference) |

| -F | +0.34 | +0.06 | Strongly Inductively Withdrawing, Weakly Mesomerically Donating |

| -CHO | +0.36 | +0.42 | Strongly Inductively and Mesomerically Withdrawing |

| -CHF₂ | +0.32 | +0.35 | Strongly Inductively Withdrawing |

| -CF₃ | +0.43 | +0.54 | Very Strongly Inductively Withdrawing |

Note: Hammett constants are context-dependent and values may vary slightly between sources.

Steric Hindrance and Directed Reactivity in Stereoselective Transformations

Beyond electronic effects, the steric bulk of the substituents on the aromatic ring can play a critical role in directing the outcome of chemical reactions, particularly in stereoselective transformations where control over the three-dimensional arrangement of atoms is desired. In 4-(difluoromethyl)-3-fluorobenzaldehyde, the difluoromethyl group is positioned ortho to the aldehyde functionality.

The fluorine atom itself is relatively small (van der Waals radius of ~1.47 Å), comparable to a hydrogen atom, and thus exerts minimal steric hindrance. However, the difluoromethyl group (-CHF2) is significantly larger and can sterically encumber the space adjacent to the carbonyl group. rsc.org This steric presence can influence the trajectory of an incoming nucleophile as it approaches the electrophilic carbonyl carbon.

In stereoselective additions to the aldehyde, this steric hindrance can lead to facial selectivity. For example, when a bulky or chiral nucleophile attacks the carbonyl, one face of the planar aldehyde may be preferentially shielded by the ortho -CHF2 group. This forces the nucleophile to approach from the less hindered face, leading to a predominance of one enantiomer or diastereomer in the product. This principle is fundamental to asymmetric synthesis. cas.cnsemanticscholar.org

This directed reactivity is often exploited in reactions involving chiral catalysts or reagents. The catalyst may coordinate to the aldehyde, and its chiral ligands, in concert with the steric influence of the -CHF2 group, create a highly organized transition state that strongly favors the formation of one stereoisomer. cas.cn While specific studies on 4-(difluoromethyl)-3-fluorobenzaldehyde are not prevalent, the principles derived from stereoselective additions to other ortho-substituted benzaldehydes are directly applicable. nih.govresearchgate.net The difluoromethyl group, with its unique steric and electronic properties, serves as a valuable handle for controlling stereochemical outcomes in the synthesis of complex, enantioenriched molecules. nih.gov

The following table compares the steric size of relevant substituents using the Taft steric parameter (Es), where more negative values indicate greater steric bulk.

| Substituent | Taft Steric Parameter (Es) | Relative Steric Bulk |

|---|---|---|

| -H | +1.24 | Very Low (Reference) |

| -F | +0.78 | Low |

| -CH₃ | 0.00 | Moderate |

| -CHF₂ | -0.55 | Significant |

| -CF₃ | -1.16 | High |

Note: Steric parameters are empirical and serve as a general guide.

Applications of 4 Difluoromethyl 3 Fluorobenzaldehyde As a Key Synthetic Building Block

Construction of Complex Organic Architectures and Polyfunctionalized Molecules

As a functionalized aromatic aldehyde, 4-(Difluoromethyl)-3-fluorobenzaldehyde is a prime candidate for constructing intricate molecular frameworks through multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis, allowing for the formation of complex products in a single step from three or more starting materials, thereby enhancing efficiency and atom economy. nih.govwindows.net

While specific examples detailing the use of 4-(Difluoromethyl)-3-fluorobenzaldehyde in MCRs are not extensively documented in dedicated studies, its reactivity can be inferred from similar aromatic aldehydes. For instance, the Knoevenagel condensation, a key step in many MCRs, involves the reaction of an aldehyde with an active methylene (B1212753) compound. mdpi.com The reaction of 4-(Difluoromethyl)-3-fluorobenzaldehyde with β-ketonitriles or similar compounds in the presence of an amine could initiate a cascade sequence, leading to highly functionalized and polycyclic systems. mdpi.comtaylorfrancis.com Such strategies are instrumental in creating libraries of diverse compounds for drug discovery and materials science applications. nih.gov The electron-withdrawing nature of the fluorine and difluoromethyl substituents on the benzaldehyde (B42025) ring can influence the reactivity of the aldehyde group, potentially enhancing its susceptibility to nucleophilic attack in these complex transformations.

Role in the Synthesis of Fluorinated Heterocyclic Systems

Heterocyclic compounds are core structures in a vast number of pharmaceuticals and agrochemicals. The introduction of fluorine-containing groups, such as the difluoromethyl group, into these scaffolds can significantly enhance their biological activity and metabolic stability. researchgate.net 4-(Difluoromethyl)-3-fluorobenzaldehyde is a particularly useful precursor for synthesizing fluorinated heterocycles.

Pyrazoles are a class of five-membered nitrogen-containing heterocycles that are prevalent in many bioactive compounds. dntb.gov.ua A primary method for pyrazole (B372694) synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgwikipedia.org However, pyrazoles can also be synthesized from other precursors, including α,β-unsaturated carbonyl compounds which can be formed in situ from an aldehyde.

While a direct, documented synthesis of a pyrazole from 4-(Difluoromethyl)-3-fluorobenzaldehyde was not found in the reviewed literature, a plausible synthetic route can be proposed based on established methodologies. For example, a multi-component reaction involving the aldehyde, a compound with an active methylene group (like a ketone), and a hydrazine could lead to the formation of a substituted pyrazole. beilstein-journals.org Alternatively, the aldehyde could first undergo a condensation reaction (e.g., Claisen-Schmidt condensation) with a ketone to form an α,β-unsaturated ketone, which would then react with hydrazine to yield the pyrazole ring. The substituents on the resulting pyrazole would be determined by the specific reactants used.

Quinolines are bicyclic aromatic heterocycles that form the backbone of numerous pharmaceuticals, including antimalarial and anticancer agents. nih.gov Several classic named reactions are employed for their synthesis, such as the Friedländer synthesis and the Doebner-von Miller reaction. wikipedia.orgwikipedia.orgorganic-chemistry.orgsynarchive.com

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While 4-(Difluoromethyl)-3-fluorobenzaldehyde is not a 2-aminoaryl aldehyde itself, it could potentially be used in variations of quinoline (B57606) synthesis where the aniline (B41778) component is separate.

The Doebner-von Miller reaction is a more flexible method that synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. nih.govwikipedia.orgsynarchive.com Similar to the pyrazole synthesis, 4-(Difluoromethyl)-3-fluorobenzaldehyde could first be converted into an α,β-unsaturated aldehyde or ketone, which would then react with an appropriately substituted aniline under acidic conditions to form the corresponding quinoline derivative. This approach would result in a quinoline ring bearing the 4-(difluoromethyl)-3-fluorophenyl substituent.

A significant application of ortho-fluorobenzaldehydes is in the synthesis of indazoles, a class of bicyclic heterocycles with a wide range of biological activities, including use as potent receptor antagonists. researchgate.net The reaction of o-fluorobenzaldehydes with hydrazine provides a direct and practical route to the indazole core. researchgate.netnih.govuq.edu.au This transformation involves the initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the terminal nitrogen of the hydrazone, leading to cyclization.

As 4-(Difluoromethyl)-3-fluorobenzaldehyde is an o-fluorobenzaldehyde derivative, it is an excellent substrate for this reaction, expected to yield 6-(Difluoromethyl)-7-fluoro-1H-indazole. The reaction is typically carried out by refluxing the aldehyde with hydrazine hydrate, sometimes in a co-solvent. nih.govchemicalbook.com This method avoids the competitive Wolf-Kishner reduction that can sometimes occur in direct preparations from aldehydes. researchgate.netnih.govuq.edu.au

The efficiency of this cyclization can be influenced by the electronic nature of other substituents on the benzaldehyde ring. Electron-withdrawing groups generally facilitate the nucleophilic substitution step. The table below, adapted from studies on related o-fluorobenzaldehydes, illustrates typical conditions and outcomes for this type of reaction. researchgate.net

| Aldehyde Precursor | Reagent | Conditions | Product | Yield (%) |

| 2-Fluorobenzaldehyde | Hydrazine Hydrate | Reflux | 1H-Indazole | 68 |

| 2,6-Difluorobenzaldehyde | Hydrazine Hydrate | Reflux | 7-Fluoro-1H-indazole | 79 |

| 5-Bromo-2-fluorobenzaldehyde | Hydrazine Hydrate | Reflux | 5-Bromo-1H-indazole | 60 |

| 4-(Difluoromethyl)-3-fluorobenzaldehyde | Hydrazine Hydrate | Reflux (Predicted) | 6-(Difluoromethyl)-7-fluoro-1H-indazole | N/A |

This table presents data for analogous compounds to illustrate the general reaction. The yield for the target compound is predicted based on these related transformations.

Development of Chiral Fluorinated Compounds (e.g., phenylalanine derivatives from related precursors)

Fluorinated amino acids are crucial building blocks in peptide and protein engineering, as well as in drug development, due to their ability to enhance properties like metabolic stability and binding affinity. beilstein-journals.orgnih.gov The asymmetric synthesis of non-natural amino acids, such as fluorinated phenylalanine derivatives, is an area of intensive research.

While direct synthesis from 4-(Difluoromethyl)-3-fluorobenzaldehyde is not explicitly detailed, established methods using related benzaldehyde precursors provide a clear pathway. A common strategy involves the asymmetric alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide. beilstein-journals.orgnih.gov The required 4-(bromomethyl)-1-(difluoromethyl)-2-fluorobenzene (B6188638) could be prepared from 4-(Difluoromethyl)-3-fluorobenzaldehyde via reduction of the aldehyde to an alcohol, followed by bromination. This benzyl bromide derivative can then be used in a phase-transfer catalyzed reaction with a chiral nickel(II) complex of the Schiff base of glycine, allowing for the stereoselective synthesis of the desired fluorinated phenylalanine analogue. beilstein-journals.orgnih.gov This methodology has been successfully applied to produce a variety of fluorinated phenylalanine derivatives with high enantiomeric excess. beilstein-journals.orgnih.gov

Contributions to the Synthesis of Fluorinated Agrochemical and Pharmaceutical Scaffolds

The introduction of fluorine-containing moieties is a prevalent strategy in the design of modern agrochemicals and pharmaceuticals. sciencedaily.comccspublishing.org.cngoogle.com The difluoromethyl group, in particular, is found in a number of successful fungicides. rhhz.net Many of these active ingredients are based on a pyrazole carboxamide scaffold. rhhz.net

For instance, the fungicide benzovindiflupyr (B602336) contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride core. rhhz.net While the industrial synthesis of this key intermediate may start from different materials, building blocks like 4-(Difluoromethyl)-3-fluorobenzaldehyde are valuable for accessing similarly substituted heterocyclic scaffolds in a laboratory or discovery setting.

A plausible route to a related pyrazole scaffold could begin with the synthesis of a 1,3-dicarbonyl compound from 4-(Difluoromethyl)-3-fluorobenzaldehyde, for example, via a Claisen-Schmidt condensation followed by further manipulation. This diketone could then undergo cyclocondensation with methylhydrazine to form the desired 1-methyl-3-[4-(difluoromethyl)-3-fluorophenyl]-1H-pyrazole. Subsequent functionalization of the pyrazole ring could lead to precursors for novel agrochemical candidates. The presence of both a difluoromethyl group and an additional fluorine atom on the phenyl ring makes this building block attractive for creating highly potent and metabolically stable active ingredients. researchgate.netrudn.ru

Design and Synthesis of Bioisosteres and Analogues

The concept of bioisosterism, where one functional group is replaced by another with similar steric and electronic properties to enhance a molecule's biological activity or pharmacokinetic profile, is a fundamental strategy in medicinal chemistry. The 4-(difluoromethyl)-3-fluorophenyl moiety, derived from 4-(difluoromethyl)-3-fluorobenzaldehyde, is an attractive scaffold for the design of bioisosteres for several reasons. The difluoromethyl group can act as a lipophilic hydrogen bond donor, a property not observed in its methyl or trifluoromethyl counterparts. This can lead to novel binding interactions with biological targets.

While direct examples of the synthesis of bioisosteres starting specifically from 4-(difluoromethyl)-3-fluorobenzaldehyde are not extensively detailed in publicly available research, the utility of closely related fluorinated benzaldehydes as synthetic intermediates is well-established. For instance, fluorobenzaldehydes are known to be valuable precursors in the synthesis of a variety of heterocyclic compounds, which are ubiquitous in pharmaceuticals and agrochemicals. The aldehyde functionality of 4-(difluoromethyl)-3-fluorobenzaldehyde provides a reactive handle for a wide range of chemical transformations, including condensations, oxidations, and reductions, allowing for its incorporation into diverse molecular architectures.

The synthesis of analogues containing the 4-(difluoromethyl)-3-fluorophenyl group allows for a systematic exploration of the structure-activity relationships (SAR) of a lead compound. By introducing this specific substitution pattern, medicinal chemists can probe the effects of the combined electronic and steric properties of the two fluorine-containing groups on biological activity.

Integration into Novel Chemical Entities with Enhanced Properties

The integration of the 4-(difluoromethyl)-3-fluorobenzaldehyde core into novel chemical entities is a promising strategy for developing molecules with enhanced properties. The presence of the difluoromethyl group can significantly impact the metabolic stability of a compound by blocking sites susceptible to oxidative metabolism. Furthermore, the lipophilicity of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties, can be finely tuned by the introduction of the difluoromethyl and fluoro substituents.

Research into the synthesis of bioactive molecules often involves the use of fluorinated building blocks to improve efficacy and pharmacokinetic profiles. For example, the synthesis of various kinase inhibitors, a significant class of anticancer drugs, often incorporates fluorinated heterocyclic moieties. While specific examples detailing the direct use of 4-(difluoromethyl)-3-fluorobenzaldehyde in the synthesis of such inhibitors are not prevalent in the literature, the general importance of fluorinated benzaldehydes as precursors is recognized.

The aldehyde group of 4-(difluoromethyl)-3-fluorobenzaldehyde can be readily converted into a variety of other functional groups, making it a versatile intermediate. For example, it can undergo condensation reactions with amines to form Schiff bases, which can then be reduced to secondary amines or serve as precursors for the synthesis of nitrogen-containing heterocycles. It can also be oxidized to the corresponding carboxylic acid or reduced to the alcohol, further expanding its synthetic utility.

The following table summarizes the key properties of 4-(difluoromethyl)-3-fluorobenzaldehyde that make it a valuable building block in synthetic chemistry:

| Property | Description | Implication in Synthesis |

| Difluoromethyl Group | Acts as a bioisostere for hydroxyl, thiol, and methyl groups. Can function as a lipophilic hydrogen bond donor. | Allows for the design of analogues with potentially improved biological activity and novel binding interactions. |

| Fluorine Atom | Alters the electronic properties of the aromatic ring through inductive and resonance effects. | Can influence the reactivity of the aldehyde group and the overall pKa of the molecule. |

| Aldehyde Functionality | A versatile reactive group that can participate in a wide range of chemical transformations. | Enables the incorporation of the 4-(difluoromethyl)-3-fluorophenyl moiety into diverse molecular scaffolds. |

| Combined Fluorination | The presence of both a difluoromethyl group and a fluorine atom provides a unique combination of steric and electronic properties. | Offers a powerful tool for fine-tuning the physicochemical properties of target molecules, such as lipophilicity and metabolic stability. |

Computational and Mechanistic Studies on 4 Difluoromethyl 3 Fluorobenzaldehyde and Its Derivatives

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a primary tool for computational studies in organic chemistry due to its balance of accuracy and computational efficiency. q-chem.com DFT calculations allow for the exploration of reaction pathways, the characterization of transition states, and the analysis of various molecular properties that govern chemical reactivity.

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, which helps in elucidating the detailed step-by-step mechanism. This involves identifying the structures of reactants, intermediates, transition states, and products. For reactions involving benzaldehyde (B42025) derivatives, DFT has been successfully applied to study nucleophilic additions to the carbonyl group, condensations, and other transformations. nih.govcanterbury.ac.uk

A typical DFT study of a reaction mechanism, for instance, the reaction of a benzaldehyde with an amine to form a Schiff base, involves locating the transition states for both the formation of the hemiaminal intermediate and its subsequent dehydration. nih.govresearchgate.net The calculated activation energies for these steps provide a quantitative measure of the reaction kinetics. For a hypothetical reaction involving 4-(Difluoromethyl)-3-fluorobenzaldehyde, DFT could be used to model the transition state, providing insights into the geometry and energy barriers of the reaction.

Table 1: Illustrative Transition State Analysis Data for a Hypothetical Reaction

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Proton Transfer | TS2 | 8.5 |

| Dehydration | TS3 | 20.1 |

| Note: This data is illustrative and based on typical values for similar reactions. |

The presence of fluorine atoms and a difluoromethyl group on the benzaldehyde ring significantly influences its reactivity. The fluorine atom at the 3-position and the difluoromethyl group at the 4-position are both electron-withdrawing, which has several consequences. DFT studies can quantify these effects. For example, the electron-withdrawing nature of these substituents increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Furthermore, these substituents can influence the regioselectivity of reactions on the aromatic ring and the stereoselectivity of reactions at the carbonyl group. Computational analysis of related fluorinated compounds has shown that fluorine substitution can alter the conformational preferences of molecules, which in turn can direct the outcome of a reaction. rsc.org DFT calculations can predict the most stable conformers and the energy barriers between them, providing a rationale for observed selectivities. soton.ac.uk

Quantum chemical calculations, particularly through DFT, provide a detailed picture of the electronic structure of 4-(Difluoromethyl)-3-fluorobenzaldehyde. Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The energy and distribution of these frontier orbitals dictate how the molecule interacts with other reagents.

The electron-withdrawing fluorine and difluoromethyl groups are expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide insights into charge distribution and orbital interactions within the molecule, such as hyperconjugation, which can further influence reactivity. researchgate.net

Table 2: Calculated Electronic Properties for a Substituted Benzaldehyde

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.1 D |

| Note: This data is illustrative and based on typical values for similar molecules. |

Molecular Modeling and Conformational Analysis in Synthetic Planning

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a molecule like 4-(Difluoromethyl)-3-fluorobenzaldehyde, which has a flexible formyl group, conformational analysis is key to understanding its properties and reactivity. The orientation of the aldehyde group relative to the aromatic ring can impact its accessibility to reagents.

Computational methods can predict the most stable conformations and the energy barriers to rotation around the carbon-carbon bond connecting the aldehyde group to the ring. This information is valuable in synthetic planning, as it can help in predicting which conformer is more likely to react and can guide the design of catalysts or reaction conditions that favor a particular reaction pathway. Studies on similar fluorinated benzaldehydes have demonstrated the importance of considering different conformers in solution. rsc.org

Prediction of Reactivity Profiles and Selectivity through Theoretical Frameworks

Theoretical frameworks, grounded in quantum mechanics, can be used to predict the reactivity profiles and selectivity of organic compounds. For 4-(Difluoromethyl)-3-fluorobenzaldehyde, this would involve using computational models to predict its behavior in various types of reactions. For instance, its susceptibility to nucleophilic attack at the carbonyl carbon versus nucleophilic aromatic substitution can be assessed by calculating the activation energies for competing pathways.

Furthermore, theoretical models can predict how the electronic and steric effects of the substituents will influence the regioselectivity of electrophilic aromatic substitution reactions, should the reaction conditions favor such a pathway. By simulating the reaction with different reagents and under various conditions, a comprehensive reactivity profile can be constructed, aiding in the efficient design of synthetic routes to more complex derivatives.

Advanced Analytical Techniques in the Research of 4 Difluoromethyl 3 Fluorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring of Synthesized Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(Difluoromethyl)-3-fluorobenzaldehyde, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectroscopy.

¹H NMR: In the proton NMR spectrum, the aldehydic proton would be expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The aromatic protons would exhibit a complex splitting pattern due to coupling with each other and with the fluorine atoms. The difluoromethyl group's proton would likely appear as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would have a characteristic chemical shift in the range of 185-195 ppm. The aromatic carbons would show distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the fluorine and difluoromethyl substituents. The carbon of the difluoromethyl group would appear as a triplet due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is particularly important for fluorinated compounds. It would show two distinct signals: one for the fluorine atom on the aromatic ring and another for the two equivalent fluorine atoms of the difluoromethyl group. The coupling between these fluorine nuclei and with the neighboring protons would provide valuable structural information.

NMR spectroscopy is also a powerful technique for monitoring the progress of the synthesis of 4-(Difluoromethyl)-3-fluorobenzaldehyde and its intermediates. By taking spectra of the reaction mixture at different time points, researchers can track the disappearance of starting materials and the appearance of products, allowing for the optimization of reaction conditions.

Hypothetical NMR Data for 4-(Difluoromethyl)-3-fluorobenzaldehyde

| Nucleus | Hypothetical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~10.1 | s | - | -CHO |

| ¹H | ~7.8-8.0 | m | - | Aromatic-H |

| ¹H | ~6.8 | t | ~56 | -CHF₂ |

| ¹³C | ~190 | d | - | -CHO |

| ¹³C | ~110-165 | m | - | Aromatic-C |

| ¹³C | ~115 | t | ~240 | -CHF₂ |

| ¹⁹F | ~ -110 | m | - | Aromatic-F |

| ¹⁹F | ~ -125 | d | ~56 | -CHF₂ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a newly synthesized compound. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For 4-(Difluoromethyl)-3-fluorobenzaldehyde (C₈H₅F₃O), HRMS would be used to confirm its calculated exact mass. The fragmentation pattern observed in the mass spectrum can also provide further structural information, corroborating the data obtained from NMR spectroscopy.

Expected HRMS Data for 4-(Difluoromethyl)-3-fluorobenzaldehyde

| Formula | Calculated Exact Mass | Ion Type |

|---|---|---|

| C₈H₅F₃O | 174.0292 | [M]+ |

Advanced Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC)) for Reaction Progress Monitoring and Purity Assessment

Advanced chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. A sample of the reaction mixture can be injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. For the analysis of 4-(Difluoromethyl)-3-fluorobenzaldehyde, GC-MS could be used to monitor the conversion of starting materials and to identify any byproducts formed during the reaction. It is also a crucial tool for determining the purity of the isolated product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used to separate a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. In the context of 4-(Difluoromethyl)-3-fluorobenzaldehyde, HPLC would be the primary method for assessing its purity. A validated HPLC method would involve the selection of an appropriate column, mobile phase, and detector (typically a UV detector for aromatic compounds). The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Typical Chromatographic Purity Assessment Data

| Technique | Parameter | Typical Value |

|---|---|---|

| HPLC | Purity | >98% |

| GC-MS | Purity | >98% |

Q & A

Q. What are the common synthetic routes for preparing 4-(difluoromethyl)-3-fluorobenzaldehyde?

The synthesis typically involves difluoromethylation of a precursor like 4-hydroxy-3-fluorobenzaldehyde. A widely used method employs difluorocarbene generated in situ from reagents such as chlorodifluoromethane (Freon 22) and potassium fluoride under basic conditions. Reaction parameters, including temperature (60–80°C) and solvent (e.g., DMF or THF), are critical for yield optimization. Post-synthesis purification often requires column chromatography or recrystallization .

Q. How can researchers characterize the purity and structure of 4-(difluoromethyl)-3-fluorobenzaldehyde?

Key techniques include:

- NMR Spectroscopy : and NMR to confirm fluorine substitution patterns and aldehyde proton signals.

- HPLC/MS : For purity assessment and molecular weight verification.

- X-ray Crystallography : To resolve ambiguities in substituent positions (if crystalline derivatives are obtainable).

- Elemental Analysis : To validate empirical formulas (e.g., CHFO) .

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- First Aid : For skin contact, wash immediately with soap and water; for eye exposure, flush with water for 15 minutes and consult an ophthalmologist .

Q. What are the primary applications of this compound in medicinal chemistry?

The difluoromethyl and fluoro groups enhance metabolic stability and lipophilicity, making it a key intermediate in developing anticancer and anti-inflammatory agents . It is often functionalized into Schiff bases or heterocyclic scaffolds for bioactivity screening .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing nature of fluorine alters the aromatic ring’s electronic density, affecting reactions like Suzuki-Miyaura couplings. The meta-fluoro group deactivates the ring, directing electrophilic substitution to specific positions. Computational studies (e.g., DFT) can model these effects to predict regioselectivity .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

Systematic approaches include:

Q. How can computational methods optimize the design of derivatives for target binding?

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Byproduct Formation : Fluorine’s reactivity may lead to side products (e.g., over-fluorination).

- Catalyst Selection : Chiral catalysts (e.g., BINAP ligands) for asymmetric synthesis must tolerate harsh fluorination conditions.

- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress .

Methodological Recommendations

- Synthetic Optimization : Use high-throughput screening to identify ideal solvent/base combinations for difluoromethylation.

- Toxicity Studies : Employ in vitro hepatocyte assays to assess metabolic byproduct toxicity .

- Data Reproducibility : Archive raw NMR/HPLC files in open-access repositories for peer validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.